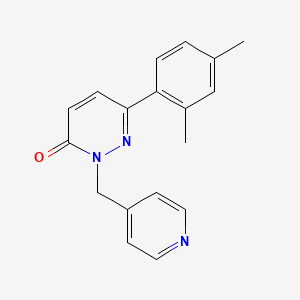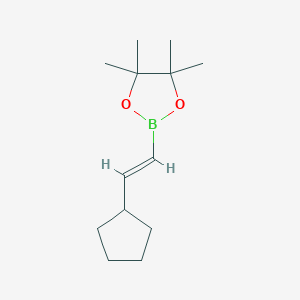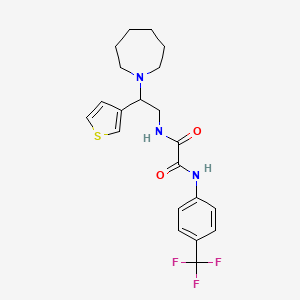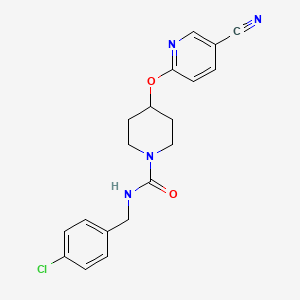![molecular formula C20H14F3N3O B3010736 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 306979-35-1](/img/structure/B3010736.png)
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H14F3N3O and its molecular weight is 369.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Synthesis of Quinazolin Derivatives : N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide has been involved in the synthesis of various quinazoline derivatives. One study demonstrated the preparation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds from anthranilamide, highlighting the compound's role in facilitating complex chemical reactions (Chern et al., 1988).
Ring Cleavage and Recyclization Reactions : The compound has been a subject in studies exploring ring cleavage and recyclization, particularly in the context of forming novel oxadiazolyl and naphthylaminoformaldehyde oximes (Hirota et al., 1994).
Biological Activities and Potential Therapeutic Applications
Anticancer Activity : Several studies have investigated the compound's derivatives for their anticancer properties. For instance, benzoquinazoline derivatives have shown promising anticancer activity, indicating the potential of this compound as a scaffold for anticancer drug development (Abdel-Rahman, 2006).
Antileishmanial Agents : Derivatives of this compound have been synthesized and tested for antileishmanial activity, showing effectiveness against Leishmania donovani (Agarwal et al., 2009).
Anti-tubercular Properties : Studies have included the compound in the synthesis of derivatives that demonstrated anti-tubercular activity against Mycobacterium tuberculosis, suggesting its potential in tuberculosis treatment (Maurya et al., 2013).
Other Applications
Chemical Reactivity in Synthesis : The compound has been used in the synthesis of various heterocyclic compounds, showcasing its versatility in chemical transformations. This includes the synthesis of complex polycyclic N-heterocyclic compounds (Sasaki et al., 1999).
Luminescence in OLEDs : Derivatives of the compound have been explored for their strong luminescence properties, with applications in OLED (Organic Light Emitting Diodes) technology, though they experienced rapid degradation under electrical current (Pandey et al., 2017).
Synthesis of Quinazolin-4(3H)-ones : The compound has been instrumental in the synthesis of quinazolin-4(3H)-ones, showing the breadth of its applications in creating a variety of structurally diverse molecules (Gavin et al., 2018).
Safety and Hazards
Direcciones Futuras
Researchers should explore the compound’s potential therapeutic applications, including anticancer, anti-inflammatory, or antiviral properties. Additionally, optimizing synthetic routes and developing analogs could enhance its efficacy and safety. Collaborative efforts across disciplines will contribute to a deeper understanding of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide .
Propiedades
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O/c21-20(22,23)15-6-3-5-13(10-15)18(27)26-19-24-11-14-9-8-12-4-1-2-7-16(12)17(14)25-19/h1-7,10-11H,8-9H2,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXTEYGVWGKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3010653.png)
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)
![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3010656.png)
![4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3010661.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3010665.png)




![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)


![N-(4-bromophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3010676.png)
